Gly-gly-arg

Crustacean Larval Release Pheromone Research Structure-Activity Relationship

Gly-Gly-Arg (GGR) is a linear tripeptide composed of two glycine residues and one arginine residue. Its primary biological characterization identifies it as a 'pumping pheromone' in subtidal crustaceans, where it functions to induce pleopod pumping activity, a critical behavior for larval release.

Molecular Formula C10H20N6O4
Molecular Weight 288.30 g/mol
Cat. No. B12382679
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGly-gly-arg
Molecular FormulaC10H20N6O4
Molecular Weight288.30 g/mol
Structural Identifiers
SMILESC(CC(C(=O)O)NC(=O)CNC(=O)CN)CN=C(N)N
InChIInChI=1S/C10H20N6O4/c11-4-7(17)15-5-8(18)16-6(9(19)20)2-1-3-14-10(12)13/h6H,1-5,11H2,(H,15,17)(H,16,18)(H,19,20)(H4,12,13,14)/t6-/m0/s1
InChIKeyHQRHFUYMGCHHJS-LURJTMIESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Gly-Gly-Arg (GGR) Tripeptide: Threshold Concentration and Maximum Response in Crustacean Pheromone Research


Gly-Gly-Arg (GGR) is a linear tripeptide composed of two glycine residues and one arginine residue. Its primary biological characterization identifies it as a 'pumping pheromone' in subtidal crustaceans, where it functions to induce pleopod pumping activity, a critical behavior for larval release. Quantitative studies have established its response threshold concentration at 10 nM (10⁻⁸ M) and a maximum percentage response of 58.3% in *Panulirus argus* [1].

Why Gly-Gly-Arg Cannot Be Substituted by Generic RGD Peptides or Other Tripeptides


The biological activity of Gly-Gly-Arg is strictly dependent on its specific amino acid sequence. Unlike widely used RGD-containing peptides (e.g., GRGD, GRGDSP), GGR lacks the aspartic acid (Asp) residue essential for integrin receptor binding. Consequently, GGR exhibits negligible affinity for integrins, making it unsuitable for cell adhesion or antiplatelet studies. Conversely, substitution of the internal glycine residue in GGR with hydrophobic amino acids (e.g., phenylalanine or methionine) yields analogs like Gly-Phe-Arg and Gly-Met-Arg, which are 'superpotent' pheromone mimics with activity thresholds in the subattomolar (10⁻²⁰ M) range [1][2]. Therefore, GGR occupies a distinct potency niche: it is active at low nanomolar concentrations as a pumping pheromone, but it is inactive as a barnacle settlement pheromone and lacks integrin-binding functionality, precluding its use as a generic substitute in either more potent pheromone applications or integrin-based assays.

Gly-Gly-Arg Quantitative Differentiation: Comparative Potency, Inactivity, and Integrin Binding Negligibility


Pleopod Pumping Pheromone Activity: Potency Comparison with Superpotent Gly-X-Arg Analogs

Gly-Gly-Arg induces pleopod pumping in crustaceans with a threshold concentration of 10 nM (10⁻⁸ M) and a maximum response of 58.3%. In contrast, synthetic tripeptide analogs with a hydrophobic amino acid substitution at the second position, such as Gly-Phe-Arg and Gly-Met-Arg, exhibit superpotent activity with significant responses observed at subattomolar concentrations (10⁻²⁰ M) [1][2]. This represents a difference of approximately 12 orders of magnitude in threshold concentration, defining GGR as a moderate-potency agonist in this class, distinct from both inactive peptides and ultra-potent superagonists.

Crustacean Larval Release Pheromone Research Structure-Activity Relationship

Barnacle Settlement Pheromone Activity: Potency Ranking Against Active Dipeptide Comparators

In a comparative study of barnacle settlement pheromone analogs, Gly-Gly-Arg exhibited a threshold concentration for enhancing larval settlement between 2.0 x 10⁻⁹ M and 2.0 x 10⁻⁸ M (2-20 nM). In contrast, the most effective dipeptide, L-leucyl-L-arginine (Leu-Arg), had a lower threshold of 2.0 x 10⁻¹⁰ M (0.2 nM) and caused a 130% increase in settlement rate at 2.0 x 10⁻⁸ M [1]. This positions GGR as significantly less potent than the optimal dipeptide agonist, providing a defined baseline for structure-activity relationship (SAR) studies and a negative control for identifying more potent mimetics.

Marine Biofouling Barnacle Settlement Pheromone Mimicry

Integrin Binding Negligibility: Contrast with RGD-Containing Peptide GRGD

Gly-Gly-Arg lacks the critical aspartic acid (Asp) residue present in the integrin-recognition motif Arg-Gly-Asp (RGD). As a class-level inference based on established structure-activity relationships, GGR exhibits no detectable binding to integrin receptors such as αIIbβ3 or αvβ3. In contrast, the RGD-containing tetrapeptide Gly-Arg-Gly-Asp (GRGD) actively inhibits fibrinogen binding to endothelial cells with an ID₅₀ of 30 μM, and conservative substitutions within the RGD sequence reduce inhibitory activity to an ID₅₀ > 1,000 μM [1]. The absence of the Asp residue in GGR places it in the category of non-binding, inactive peptides for integrin-mediated processes.

Integrin Antagonism Cell Adhesion RGD Peptide Comparators

Platelet Aggregation Inhibition: Negligible Activity Compared to GRGDSP

Consistent with its lack of integrin-binding capacity, Gly-Gly-Arg does not inhibit platelet aggregation. In contrast, the hexapeptide GRGDSP (Gly-Arg-Gly-Asp-Ser-Pro), a classic RGD-containing integrin antagonist, inhibits human platelet aggregation with an IC₅₀ range of 14-22 μM in vitro [1]. The functional divergence is absolute: GGR is inactive in this pathway, while GRGDSP serves as a validated, potent inhibitor. This distinction is critical for researchers designing experiments targeting the fibrinogen receptor GPIIb/IIIa or studying thrombotic processes.

Antiplatelet Agents Thrombosis Research GPIIb/IIIa Antagonists

Validated Research Applications of Gly-Gly-Arg Based on Quantitative Differentiation


Crustacean Larval Release and Behavioral Pheromone Research

Utilize Gly-Gly-Arg as a defined, moderate-potency agonist for studying pleopod pumping behavior. Its established threshold of 10 nM and maximum response of 58.3% [1] provide a reproducible baseline for pharmacological modulation of larval release in spiny lobsters and other subtidal crustaceans. It serves as an ideal reference compound for structure-activity relationship (SAR) studies aimed at identifying more potent or longer-lasting peptide pheromone mimetics.

Marine Biofouling and Barnacle Settlement Studies

Employ Gly-Gly-Arg as a reference compound in barnacle settlement assays, where it exhibits a defined, moderate activity (threshold 2-20 nM) [1]. This allows for the calibration of bioassay sensitivity and the identification of novel settlement cues or inhibitors. Its activity profile is distinct from both the highly potent dipeptide Leu-Arg and inactive peptide controls, making it a valuable tool for dissecting the molecular basis of barnacle gregariousness.

Negative Control for Integrin-Mediated Cell Adhesion and Platelet Aggregation Assays

Given its lack of the essential RGD motif and confirmed inactivity in integrin-binding and platelet aggregation assays [1][2], Gly-Gly-Arg serves as an ideal negative control peptide for experiments utilizing RGD-based antagonists (e.g., GRGDSP, GRGDS). Its use ensures that observed biological effects are specifically attributable to integrin blockade rather than non-specific peptide interactions, enhancing the rigor of cell adhesion, antiangiogenic, and antithrombotic research.

Structure-Activity Relationship (SAR) Analysis of Peptide Pheromones

Leverage the stark potency differential between Gly-Gly-Arg and superpotent analogs like Gly-Phe-Arg (threshold 10⁻²⁰ M) [1] to explore the molecular determinants of pheromone receptor activation. Systematic comparison of these defined tripeptides allows for the mapping of critical hydrophobic and electrostatic interactions within the receptor binding pocket, guiding the rational design of next-generation pheromone-based tools for aquaculture or pest management.

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